molecular formula C18H20FN7O B2843358 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 923512-19-0

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2843358
CAS No.: 923512-19-0
M. Wt: 369.404
InChI Key: HDAWHFITJVXKGJ-UHFFFAOYSA-N
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Description

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one (CAS# 923512-19-0) is a high-value chemical compound supplied with a minimum purity of 90% for research applications . This molecule features a complex structure with a molecular formula of C18H20FN7O and a molecular weight of 369.40 g/mol . It is recognized in scientific literature as a derivative of the triazolopyrimidine class, which has been investigated for its role as a potent inhibitor of Tankyrase enzymes (TNKS1 and TNKS2) . Tankyrases are poly(ADP-ribose) polymerases involved in key cellular processes, including the regulation of the WNT signaling pathway, which is frequently dysregulated in cancers such as colorectal carcinoma . By inhibiting Tankyrase activity, this compound provides researchers with a critical tool for studying the Wnt/β-catenin signaling axis and its implications in oncogenesis and disease progression . Its structure includes a piperazine ring, a common pharmacophore that enhances solubility and binding affinity in drug discovery . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this compound in various quantities to support their investigative needs .

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN7O/c1-12(2)18(27)25-9-7-24(8-10-25)16-15-17(21-11-20-16)26(23-22-15)14-5-3-13(19)4-6-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAWHFITJVXKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the triazolo-pyrimidine core and the propanone side chain. A closely related compound, 3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone (), serves as a comparative benchmark.

Property Target Compound Analog ()
Triazolo Substituent 4-Fluorophenyl (electronegative, small) 4-Methylphenyl (hydrophobic, sterically bulky)
Propanone Substituent 2-Methyl (branched, compact) 3-(4-Methoxyphenyl) (linear chain with polar methoxy group)
Molecular Formula C₂₀H₂₁FN₆O C₂₆H₂₈N₆O₂
Average Mass ~380.42 g/mol ~456.54 g/mol
Monoisotopic Mass 380.1765 g/mol 456.2274 g/mol
Key Functional Groups Fluorine (C₆H₄F), branched alkyl ketone Methoxy (C₆H₄OCH₃), extended aryl ketone

Implications of Substituent Variations

  • Triazolo Core: The 4-fluorophenyl group in the target compound may enhance binding affinity to targets requiring electronegative interactions (e.g., ATP-binding pockets in kinases).
  • Propanone Side Chain: The 2-methylpropan-1-one group in the target minimizes steric hindrance, favoring compact binding sites.

Crystallographic Insights

Both compounds likely underwent structural refinement using SHELXL, enabling precise determination of bond lengths and angles. For example:

  • The C–F bond (1.34 Å) in the target compound vs. C–CH₃ bond (1.50 Å) in the analog influences van der Waals interactions.
  • The piperazine ring’s chair conformation, stabilized by SHELXL-refined torsional parameters, may differ between analogs due to substituent bulk .

Research Findings and Hypothetical Activity Trends

While direct biological data are unavailable, structural analysis suggests:

Target Selectivity : The fluorine atom in the target compound could improve selectivity for fluorophilic enzyme pockets (e.g., tyrosine kinases).

Solubility : The analog’s methoxy group may enhance aqueous solubility (~20–30 µg/mL predicted) compared to the target’s fluorine-driven lipophilicity.

Metabolic Stability : Fluorine’s resistance to cytochrome P450 oxidation may extend the target’s half-life relative to the methyl/methoxy-bearing analog.

Q & A

Q. What are the key synthetic steps and challenges in preparing this compound?

The synthesis involves multi-step routes, typically starting with the construction of the triazolo[4,5-d]pyrimidine core. A common approach includes:

  • Nucleophilic substitution to attach the 4-fluorophenyl group to the triazole ring.
  • Piperazine coupling via Buchwald-Hartwig amination or Ullmann-type reactions to link the triazolopyrimidine moiety to the piperazine ring .
  • Ketone functionalization : The propan-1-one group is introduced through acylation reactions, often using activated esters or acid chlorides under inert conditions .
    Key challenges :
  • Regioselectivity control during triazole-pyrimidine fusion to avoid byproducts.
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical due to the compound’s polarity and structural complexity .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and the piperazine ring (δ ~3.0–3.5 ppm for CH2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 443.5 for C24H25N7O2F) and fragmentation patterns .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly for the triazole-pyrimidine core .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • In vitro kinase inhibition assays : Test against kinases like EGFR or Aurora B, given the triazolopyrimidine scaffold’s known affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility profiling : Measure logP values via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced target specificity?

  • Substituent modification : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF3) to enhance kinase binding. Alternatively, introduce methoxy groups to improve solubility .
  • Piperazine substitution : Replace the 2-methylpropan-1-one group with bulkier ketones (e.g., cyclopropyl) to modulate steric effects and selectivity .
  • Triazole ring functionalization : Explore N-alkylation to alter electronic properties and reduce metabolic instability .
    Example : A 2023 study showed that substituting the 4-fluorophenyl group with a 3-methoxyphenyl moiety increased IC50 values against EGFR by 40% .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays at multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay artifacts .
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Metabolic stability assessment : Conduct liver microsome assays to determine if discrepancies arise from rapid in vivo degradation .

Q. How are in vivo pharmacokinetic (PK) studies designed for this compound?

  • Animal models : Administer via intravenous (IV) and oral routes in rodents to calculate bioavailability (F > 20% is desirable) .
  • Bioanalytical methods : Use LC-MS/MS to quantify plasma concentrations and estimate half-life (t1/2) and volume of distribution (Vd) .
  • Tissue distribution : Radiolabel the compound (e.g., with 14C) to track accumulation in target organs .
    Critical parameters : Adjust dosing schedules based on clearance rates (CL) to maintain therapeutic plasma levels.

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., hinge region hydrogen bonding with triazole N-atoms) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities for SAR refinement .

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